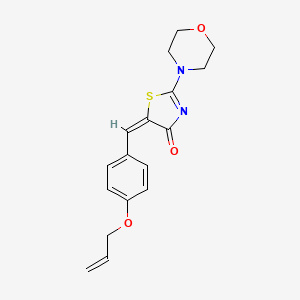

(E)-5-(4-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one

Beschreibung

(E)-5-(4-(Allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one is a thiazol-4-one derivative characterized by:

- A benzylidene group at the 5-position, substituted with an allyloxy moiety at the para position of the aromatic ring.

- A morpholino group at the 2-position of the thiazole ring.

- An E-configuration at the exocyclic double bond of the benzylidene group, influencing spatial arrangement and intermolecular interactions.

This compound belongs to a class of thiazol-4-one hybrids, which are widely explored for diverse bioactivities, including antimicrobial, antioxidant, and enzyme inhibitory properties. Its synthesis likely follows protocols similar to those reported for morpholino-substituted thiazolones, involving condensation reactions between thiazolidinone precursors and substituted benzaldehydes under acidic conditions .

Eigenschaften

IUPAC Name |

(5E)-2-morpholin-4-yl-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-2-9-22-14-5-3-13(4-6-14)12-15-16(20)18-17(23-15)19-7-10-21-11-8-19/h2-6,12H,1,7-11H2/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRRVVKABWCRIT-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-(4-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one typically involves a multi-step process:

Formation of the Thiazolone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

Introduction of the Morpholine Moiety: The thiazolone intermediate is then reacted with morpholine in the presence of a base such as sodium hydride.

Allyloxybenzylidene Group Addition: The final step involves the condensation of the morpholinothiazolone intermediate with 4-allyloxybenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods:

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond and forming the corresponding saturated derivative.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated derivatives of the original compound.

Substitution: Various substituted thiazolone or morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-5-(4-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Biological Studies: The compound is used in studies exploring its effects on cellular processes, including apoptosis and cell cycle regulation.

Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.

Wirkmechanismus

The exact mechanism of action of (E)-5-(4-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The compound may inhibit enzyme activity or disrupt protein-protein interactions, leading to altered cellular functions and potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Thiazol-4-one derivatives vary primarily in substituents at the 5-benzylidene and 2-amino positions. Key structural analogs include:

Key Observations :

- The morpholino group in the target compound may improve water solubility compared to phenylamino or phenyl substituents due to its polar tertiary amine .

Insights :

- Morpholino-substituted derivatives are underrepresented in activity studies, warranting further investigation .

Physicochemical Properties Comparison

Critical properties influenced by substituents:

*Estimated based on analogs in .

Key Trends :

- Morpholino substituents reduce LogP compared to phenyl groups, improving solubility .

- Allyloxy groups may increase metabolic stability compared to methoxy or propargyloxy substituents .

Biologische Aktivität

(E)-5-(4-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a thiazole ring fused with a morpholine structure, alongside an allyloxy group and a benzylidene moiety. These structural features enhance its reactivity and biological interactions. The synthesis typically involves several steps:

- Formation of the Thiazolone Core : A suitable thioamide is reacted with an α-haloketone under basic conditions.

- Introduction of the Morpholine Ring : This is achieved through nucleophilic substitution where a halogenated thiazolone intermediate reacts with morpholine.

- Allyloxybenzylidene Substitution : The final step involves condensation with an allyloxybenzaldehyde under basic conditions to yield the desired product.

Antimicrobial Properties

Research indicates that (E)-5-(4-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one exhibits significant antimicrobial activity against various pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting essential cellular processes. In vitro studies have shown effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, revealing its ability to induce apoptosis in cancer cell lines. The proposed mechanisms include:

- Inhibition of Cell Proliferation : The compound has shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

- Induction of Apoptosis : Studies suggest that it activates apoptotic pathways, leading to programmed cell death in malignant cells.

The biological activity of (E)-5-(4-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical cellular pathways, thereby disrupting metabolic processes essential for cancer cell survival.

- Receptor Binding : The compound may bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Research Findings and Case Studies

Several studies have documented the efficacy of (E)-5-(4-(allyloxy)benzylidene)-2-morpholinothiazol-4(5H)-one in various biological assays:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Significant inhibition of Staphylococcus aureus at low concentrations. |

| Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values in the micromolar range. |

| Study 3 | Mechanistic Insights | Identified inhibition of key signaling pathways related to cell survival and proliferation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.